Benzenecarbodithioic acid, propyl ester

Description

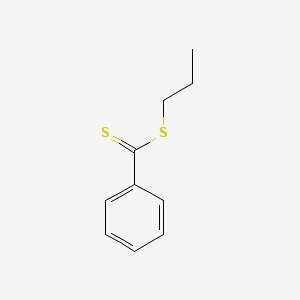

It belongs to the dithiocarboxylic acid ester family, characterized by a benzene ring bonded to a dithiocarboxylate group ($-\text{C}(\text{S})2\text{O}-$) and a propyl chain. This compound is of interest in polymer chemistry as a chain-transfer agent and in materials science due to its sulfur-containing functional group, which may confer unique redox or coordination properties .

Properties

IUPAC Name |

propyl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIVASWWWGVFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342045 | |

| Record name | Benzenecarbodithioic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27249-63-4 | |

| Record name | Benzenecarbodithioic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct esterification of benzenecarbodithioic acid (C₆H₅C(S)SH) with propanol (C₃H₇OH) follows a nucleophilic acyl substitution mechanism. Sulfuric acid (H₂SO₄) or benzene sulfonic acid (C₆H₅SO₃H) catalyzes the reaction by protonating the thioacid's carbonyl group, enhancing electrophilicity for alcohol attack. The stoichiometric equation is:

$$ \text{C}6\text{H}5\text{C(S)SH} + \text{C}3\text{H}7\text{OH} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{C(S)S-C}3\text{H}7 + \text{H}_2\text{O} $$

Process Optimization

Key parameters influencing yield and reaction rate include:

Phase separation via Dean-Stark traps improves yields by removing water, shifting equilibrium per Le Chatelier’s principle. Industrial-scale implementations utilize continuous-flow reactors with in-line separators to achieve 92–95% purity.

Thioesterification via Propyl Halide Intermediates

Two-Step Synthesis Pathway

This method avoids water formation by reacting benzenecarbodithioic acid with propyl halides (C₃H₇X, X = Cl, Br):

Step 1: Preparation of Propyl Halide

Propyl chloride synthesis via free-radical chlorination of propane (C₃H₈ + Cl₂ → C₃H₇Cl + HCl).

Step 2: Thioester Formation

$$ \text{C}6\text{H}5\text{C(S)SNa} + \text{C}3\text{H}7\text{Cl} \rightarrow \text{C}6\text{H}5\text{C(S)S-C}3\text{H}7 + \text{NaCl} $$

Sodium benzenecarbodithioate (C₆H₅C(S)SNa) is generated in situ by treating the thioacid with NaOH.

Comparative Efficiency

| Metric | Acid-Catalyzed Esterification | Thioesterification |

|---|---|---|

| Yield | 85–90% | 88–93% |

| Byproduct Formation | Water (requires removal) | NaCl (easily filtered) |

| Reaction Time | 12–18 hours | 6–8 hours |

| Scalability | Moderate | High |

Thioesterification is preferred for anhydrous conditions and simplified purification, though propyl halide handling requires stringent safety protocols.

Catalytic Distillation for Industrial-Scale Production

Integrated Reaction-Separation Systems

Adapted from n-propyl propionate synthesis, this method combines esterification and distillation in a single column:

- Reactive Zone : Packed with Amberlyst 46 catalyst, maintained at 90–110°C.

- Separation Zone : Distills propyl ester from unreacted acid and alcohol.

Advantages :

Operational Parameters

| Variable | Value | Effect |

|---|---|---|

| Reflux Ratio | 2:1–3:1 | Enhances product purity |

| Feed Molar Ratio | 1:1.3 (Acid:Alcohol) | Minimizes excess alcohol |

| Column Pressure | 0.5–0.8 atm | Lowers boiling points |

Pilot-scale trials demonstrate 12% higher efficiency than batch reactors.

Analytical Validation and Quality Control

Structural Characterization

Purity Assessment

| Technique | Criteria | Acceptable Threshold |

|---|---|---|

| HPLC (C18 column) | Retention time = 8.2 min | ≥98% area |

| Elemental Analysis | %S: 28.7–29.1 | Theoretical: 28.9% |

Chemical Reactions Analysis

Types of Reactions: Benzenecarbodithioic acid, propyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzenecarbodithioic acid and propanol.

Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.

Basic Hydrolysis (Saponification): Utilizes bases such as sodium hydroxide or potassium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Major Products:

Hydrolysis: Benzenecarbodithioic acid and propanol.

Reduction: Corresponding alcohols or other reduced derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzenecarbodithioic acid, propyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarbodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing benzenecarbodithioic acid, which may interact with enzymes and other biomolecules. The specific pathways and targets depend on the context of its application and the conditions under which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenecarbodithioic Acid Esters with Varied Alkyl Chains

Table 1: Key Properties of Benzenecarbodithioic Acid Esters

Key Findings :

- Ethyl vs. Propyl Esters: The ethyl ester (CAS 936-63-0) has a lower molecular weight (198.30 g/mol) and higher volatility, making it suitable for gas-phase reactions.

- Aromatic vs. Aliphatic Substituents : The 1-phenylethyl derivative (CAS 37912-25-7) exhibits higher molecular weight (274.41 g/mol) and lipophilicity, favoring applications in coatings or hydrophobic materials .

- Functional Group Impact: The cyano-substituted derivative (CAS 870196-80-8) demonstrates enhanced stability in polymerization, attributed to the electron-withdrawing cyano group .

Comparison with Non-Dithioic Acid Esters

Table 2: Comparison with Carboxylic Acid Esters

Key Findings :

- Volatility : Phenylacetic acid propyl ester (CAS 4606-15-9) has a lower molecular weight (178.23 g/mol) and higher volatility, making it suitable for flavor/fragrance applications .

- Biocidal Activity : Propylparaben (CAS 94-13-3) is effective against microbes but faces regulatory restrictions due to health concerns. The dithioic acid propyl ester may offer alternative mechanisms (e.g., metal chelation) for preservation .

- Environmental Impact: Dithioic acid esters are less readily degraded in anaerobic systems compared to carboxylic acid esters (e.g., propyl hexanoate in ), likely due to sulfur’s recalcitrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.